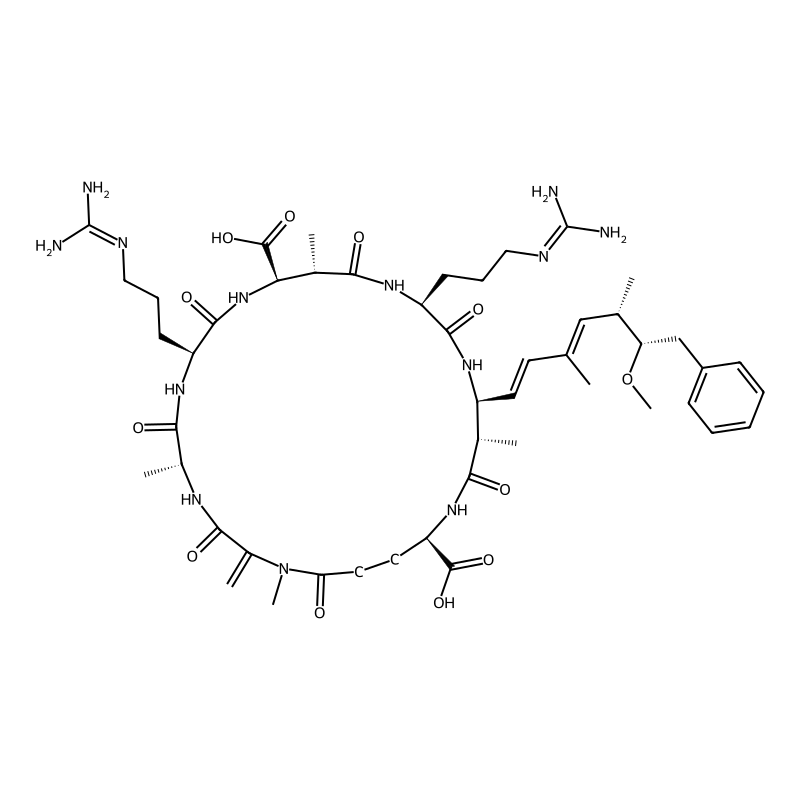

microcystin RR

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Microcystin-RR (CAS 111755-37-4) is a cyclic heptapeptide hepatotoxin characterized by the presence of two arginine residues, making it one of the most hydrophilic and polar congeners in the microcystin class. In industrial and regulatory procurement, it is primarily sourced as a high-purity analytical reference standard essential for compliance with drinking water monitoring frameworks, such as EPA Method 544 and the Unregulated Contaminant Monitoring Rule (UCMR 4). Beyond its role in quantitative LC-MS/MS workflows, Microcystin-RR serves as a critical biochemical probe for protein phosphatase 1 (PP1) and 2A (PP2A) inhibition, offering a distinct uptake and toxicokinetic profile compared to more lipophilic analogs. [1]

Research Fit

Substituting Microcystin-RR with the more common benchmark Microcystin-LR, or relying on crude cyanobacterial extracts, fundamentally compromises both regulatory compliance and assay integrity. While enzyme-linked immunosorbent assays (ELISA) can detect total microcystins, they cannot differentiate between congeners, failing the specific quantification requirements of EPA Method 544. Furthermore, Microcystin-LR cannot be used as a chromatographic surrogate for Microcystin-RR; the dual arginine residues in Microcystin-RR drastically shift its polarity, resulting in significantly earlier elution times in reversed-phase liquid chromatography and requiring entirely different solid-phase extraction (SPE) solvent ratios. In cell-based assays, using Microcystin-LR instead of Microcystin-RR obscures transporter-specific uptake mechanisms due to LR's broader cytotoxicity and higher acute toxicity. [1]

Substitution Risk

SPE Elution Polarity for LC-MS/MS Method Development

Microcystin-RR exhibits a highly polar, zwitterionic nature that dictates its behavior in solid-phase extraction (SPE) and reversed-phase chromatography. When utilizing polymeric reversed-phase sorbents (e.g., Oasis HLB), Microcystin-RR completely elutes at a 20% acetonitrile concentration. In contrast, the more lipophilic Microcystin-LR and Microcystin-YR require a 40% acetonitrile concentration for elution under identical acidic conditions. [1]

| Evidence Dimension | Organic solvent concentration required for complete SPE elution |

| Target Compound Data | 20% acetonitrile |

| Comparator Or Baseline | Microcystin-LR and Microcystin-YR (40% acetonitrile) |

| Quantified Difference | 20% absolute reduction in organic solvent requirement for elution |

| Conditions | Oasis HLB SPE cartridges, sequential microextraction with 1% formic acid |

Procurement of pure Microcystin-RR is strictly necessary to establish accurate retention time windows and optimize SPE recovery protocols for multiplexed cyanotoxin regulatory testing.

Acute Toxicity Profiling and Handling Safety

The substitution of amino acids in the microcystin structure significantly impacts systemic toxicity. Microcystin-RR demonstrates an intraperitoneal LD50 in murine models of approximately 235 to 600 µg/kg. When compared head-to-head, the benchmark Microcystin-LR exhibits a much lower LD50 of approximately 43 to 50 µg/kg. [1]

| Evidence Dimension | Intraperitoneal LD50 (acute toxicity) |

| Target Compound Data | 235 - 600 µg/kg |

| Comparator Or Baseline | Microcystin-LR (43 - 50 µg/kg) |

| Quantified Difference | ~5 to 10-fold reduction in acute lethality |

| Conditions | Intraperitoneal injection in murine models |

The lower acute toxicity of Microcystin-RR allows for safer laboratory handling during routine calibration and enables the study of sublethal, chronic hepatotoxic effects without premature model mortality.

Transporter-Dependent Cellular Uptake

Microcystin-RR requires specific organic anion-transporting polypeptides (OATPs) to enter cells and exert its phosphatase-inhibiting effects. In in vitro models, Microcystin-RR exhibits an IC50 of 3.8 μmol/L in OATP1B1-expressing cells, but shows zero measurable cytotoxicity at concentrations up to 10 μmol/L in vector-transfected control cells. Microcystin-LR, being more lipophilic, demonstrates broader and more potent cytotoxicity across various cell lines, masking specific transporter dependencies. [1]

| Evidence Dimension | Cytotoxicity (IC50) in OATP1B1-expressing vs. control cells |

| Target Compound Data | IC50 = 3.8 μmol/L (OATP1B1); >10 μmol/L (Control) |

| Comparator Or Baseline | Microcystin-LR (High cytotoxicity across broader cell lines) |

| Quantified Difference | Complete absence of toxicity in non-expressing cells up to 10 μmol/L for MC-RR |

| Conditions | HeLa cells transfected with OATP1B1 vs. empty vector |

Microcystin-RR is the preferred procurement choice for researchers isolating OATP-specific transport mechanisms in toxicology and pharmacology without generalized background toxicity.

Regulatory Drinking Water Compliance Testing (EPA Method 544)

Microcystin-RR is a mandatory analytical calibration standard for laboratories performing LC-MS/MS quantification of cyanotoxins in municipal drinking water, specifically to satisfy EPA Method 544 and UCMR 4 reporting requirements where congener-specific data is legally required. [1]

Solid-Phase Extraction (SPE) Method Optimization

Due to its extreme hydrophilicity and early elution profile (20% acetonitrile), Microcystin-RR is utilized as the lower-bound polarity benchmark when developing new SPE cartridges or multiplexed extraction protocols for environmental water samples. [2]

Sublethal Hepatotoxicity and Transporter Modeling

Because Microcystin-RR possesses a 5- to 10-fold higher LD50 than Microcystin-LR and exhibits strict OATP-dependent cellular uptake, it is the optimal congener for modeling sublethal liver damage, chronic cyanotoxin exposure, and specific transporter-mediated drug interactions in vitro. [3]

Application Fit

References

- [1] EPA Method 544: Determination of Microcystins and Nodularin in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). U.S. Environmental Protection Agency, 2015.

- [2] Waters Corporation. Analysis of Microcystins RR, LY, and YR in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology. Application Note 720004825EN.

- [3] Monks, N. R., et al. 'Potent cytotoxicity of the phosphatase inhibitor microcystin LR and microcystin analogues in OATP1B1- and OATP1B3-expressing HeLa cells.' Molecular Cancer Therapeutics 6.2 (2007): 587-598.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Metabolism Metabolites

Wikipedia

Explore Compound Types